molecular formula C20H15ClO3 B1310694 Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro- CAS No. 833484-99-4

Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-

Cat. No.: B1310694
CAS No.: 833484-99-4
M. Wt: 338.8 g/mol
InChI Key: DZEKAACLTVVSLB-UHFFFAOYSA-N
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Description

Benzoic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)-3-chloro- is a complex organic compound that features a benzoic acid core substituted with a biphenyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)-3-chloro- typically involves multiple steps. One common method is the Grignard reaction, where a Grignard reagent is prepared from an alkyl halide and magnesium in anhydrous ether. This reagent is then reacted with a suitable electrophile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process requires stringent control of reaction conditions, such as temperature and moisture, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)-3-chloro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for base-catalyzed reactions, and various oxidizing and reducing agents for redox reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Benzoic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)-3-chloro- has several applications in scientific research:

Mechanism of Action

The mechanism by which benzoic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)-3-chloro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to its observed effects. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-4-[(2-phenylphenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-18-12-15(20(22)23)10-11-19(18)24-13-16-8-4-5-9-17(16)14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEKAACLTVVSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2COC3=C(C=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461771
Record name Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833484-99-4
Record name Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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